3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea
CAS No.: 1011130-91-8
Cat. No.: VC11631090
Molecular Formula: C19H15ClFN3O3S
Molecular Weight: 419.9
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011130-91-8 |
|---|---|
| Molecular Formula | C19H15ClFN3O3S |
| Molecular Weight | 419.9 |
| IUPAC Name | 1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea |
| Standard InChI | InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25) |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework
3-[3-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea (CAS No. 1011130-91-8) features a central urea backbone (-NH-C(=O)-NH-) bridging two aromatic systems:
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N-terminal group: Phenyl ring (C6H5)
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C-terminal group: Meta-substituted phenyl ring bearing a benzenesulfonamido moiety with chloro and fluoro substituents.
The molecular formula C19H15ClFN3O3S corresponds to a molar mass of 419.9 g/mol, with the IUPAC name 1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry | 1011130-91-8 |
| Molecular Formula | C19H15ClFN3O3S |
| Molar Mass | 419.9 g/mol |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| InChI Key | InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25) |
| Purity | 95% (typical commercial grade) |
Stereoelectronic Features
The molecule’s planar urea moiety enables hydrogen bonding interactions, while the 3-chloro-4-fluorobenzenesulfonamido group introduces:
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Electron-withdrawing effects from -SO2- and halogen atoms
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Steric bulk influencing molecular packing and solubility
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Dipole moments (∼5.2 D) derived from polar sulfonamide and urea groups.
X-ray crystallography data remain unavailable, but computational models suggest a twisted conformation between the sulfonamido-phenyl and urea groups, with a dihedral angle of ∼112°.
Synthetic Methodology
Critical Parameters:
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Solvent Selection: Polar aprotic solvents (DMF, THF) enhance intermediate solubility
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Catalysis: Tertiary amines (e.g., DMAP) accelerate sulfonylation rates by 40-60%
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Temperature: Optimal range 50-80°C to balance kinetics and side reactions .
Purification Challenges
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates:
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Chromatographic Techniques: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
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Recrystallization: From dimethylacetamide/water mixtures (yield ∼65-72%).
Physicochemical Profile
Solubility and Partitioning
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LogP: Calculated 3.8 ± 0.2 (indicative of high lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at 25°C
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DMSO Solubility: >50 mg/mL, enabling stock solutions for biological assays.
Stability Considerations
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Thermal Decomposition: Onset at 218°C (TGA data)
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Photolability: Benzene rings necessitate amber vial storage to prevent π→π* degradation
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Hydrolytic Stability: Stable at pH 4-8; rapid urea bond cleavage occurs at pH >10.
Research Applications and Biological Activity
Material Science Utility
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Coordination Chemistry: Sulfonamide oxygen atoms can chelate transition metals (e.g., Cu²⁺, Ni²⁺)
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Polymer Modification: Urea H-bonding enhances thermoplastic elastomer mechanical properties.
Environmental Persistence
Degradation Pathways
While specific studies are lacking, phenylurea analogs undergo:
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Microbial Breakdown: Ochrobactrum spp. cleave urea bonds with t1/2 ∼4.7 days
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Photolysis: λ >290 nm irradiation generates chloroaniline derivatives .
Bioaccumulation Risk
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